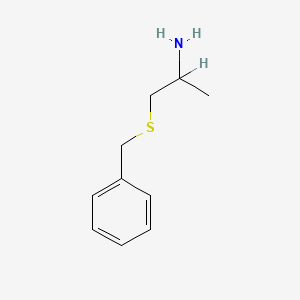

1-Benzylsulfanylpropan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Benzylsulfanylpropan-2-amine” is a chemical compound with the molecular formula C10H15NS . It is used in research and development .

Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group (a phenyl ring attached to a CH2 group), a sulfanyl group (an S atom), and a propan-2-amine group (a three-carbon chain with an amine group at the second carbon) . The InChI code for this compound is 1S/C10H15NS/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 181.3 . More specific properties such as boiling point, melting point, and solubility are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

One-Pot Aminobenzylation of Aldehydes

Wang et al. (2018) introduced a method for aminobenzylation of aldehydes using simple toluene derivatives, which creates a diverse array of 1,2-diarylethylamine derivatives. These derivatives have applications in bioactive natural products and pharmaceuticals (Wang, Zheng, Xu, Mao, & Walsh, 2018).

Catalytic Reductive Aminations for Synthesis of Different Amines

Murugesan et al. (2020) highlighted the use of catalytic reductive aminations in synthesizing a variety of amines, including primary, secondary, and tertiary amines. This process is crucial for producing pharmaceuticals and agrochemicals (Murugesan, Senthamarai, Chandrashekhar, Natte, Kamer, Beller, & Jagadeesh, 2020).

Novel Sulfamoyl Carbamates and Sulfamide Derivatives

Göksu et al. (2014) synthesized a series of novel benzylsulfamide analogs, showing inhibition effects on carbonic anhydrase I and II isoenzymes. These findings are significant for medicinal chemistry and drug discovery (Göksu, Naderi, Akbaba, Kalın, Akıncıoğlu, Gülçin, Durdağı, & Salmas, 2014).

Stereospecific Synthesis of Benzofuran and Indole Derivatives

Garcia-Munoz, Foubelo, and Yus (2016) reported the synthesis of 2-(2-aminoalkyl)benzofuran and indole derivatives, highlighting the importance of these compounds in pharmaceutical and agrochemical industries (Garcia-Munoz, Foubelo, & Yus, 2016).

Design and Synthesis of Antibacterial Agents Against Clostridium difficile

Eissa et al. (2016) synthesized benzimidazole-N-benzylpropan-1-amines and adenine-N-benzylpropan-1-amines, demonstrating antibacterial activity against Clostridium difficile, a significant contribution to antibiotic research (Eissa, Blaxland, Williams, Metwally, El-Adl, Lashine, Baillie, & Simons, 2016).

Analysis and Prediction of Chemical Transformations

Wang et al. (2006) used tandem mass spectrometry to predict the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, providing valuable insights for organic chemistry and pharmacology (Wang, Zhang, Guo, Tang, & Lu, 2006).

Safety and Hazards

“1-Benzylsulfanylpropan-2-amine” is associated with several hazard statements, including H302, H312, H314, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, if inhaled, and may cause skin and eye irritation. It should be handled with appropriate safety measures .

Eigenschaften

IUPAC Name |

1-benzylsulfanylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXUPVOPTJSFNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358639.png)

![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2358640.png)

![2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2358641.png)

![(E)-2-(2-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2358650.png)

![3-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2358653.png)

![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/no-structure.png)

![methyl 5-(((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2358659.png)